N-(2-chlorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2-Chlorophenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This hybrid structure is known for its diverse pharmacological activities, making it a significant compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions . Another method includes the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(2-Chlorophenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with different biological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These compounds also exhibit diverse pharmacological activities.
Uniqueness
N-(2-Chlorophenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substituents, which confer distinct biological activities. Its ability to inhibit multiple enzymes and induce apoptosis in cancer cells makes it a promising candidate for drug development .
Properties
Molecular Formula |
C20H20ClN5OS |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H20ClN5OS/c1-2-8-16-23-24-20-26(16)25-17(13-9-4-3-5-10-13)18(28-20)19(27)22-15-12-7-6-11-14(15)21/h3-7,9-12,17-18,25H,2,8H2,1H3,(H,22,27) |
InChI Key |
POYXVYDCAHHPDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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